molecular formula C8H9NO2 B193564 2-Amino-5-methylbenzoic acid CAS No. 2941-78-8

2-Amino-5-methylbenzoic acid

Cat. No. B193564
CAS RN: 2941-78-8
M. Wt: 151.16 g/mol
InChI Key: NBUUUJWWOARGNW-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is often used in solution-phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-methylbenzoic acid is C8H9NO2, and its molecular weight is 151.1626 . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

2-Amino-5-methylbenzoic acid is a solid at 20 degrees Celsius . It has a molecular weight of 151.1626 .

Scientific Research Applications

Synthesis and Characterization Applications

Synthesis and Characterization of Chloranthraniliprole 2-Amino-5-methylbenzoic acid is utilized in the synthesis and characterization of various compounds, such as Chloranthraniliprole. It involves multiple stages, including hydrogenation, preparation of intermediates, and reactions under controlled temperatures, showcasing its versatility as a starting or intermediate compound in synthetic chemistry (Zheng Jian-hong, 2012).

Synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline 2-Amino-5-methylbenzoic acid plays a crucial role in synthesizing key intermediates for certain anti-cancer drugs. The process involves a series of reactions starting from p-toluidine, demonstrating the compound's significance in pharmaceutical synthesis (Cao Sheng-li, 2004).

Material Science Applications

Synthesis, spectroscopic characterization, and DFT calculations of novel Schiff base A novel Schiff base derivative was synthesized using 2-Amino-5-methylbenzoic acid, showcasing its application in material science, particularly in the synthesis of materials with potential electronic and photonic properties. The study involved a thorough spectroscopic characterization and theoretical calculations to understand the material's properties (Emel Ermiş, 2018).

Thermodynamic study of the sublimation of six aminomethylbenzoic acids The thermodynamic properties of 2-Amino-5-methylbenzoic acid and related compounds were studied to understand their vapor pressures and sublimation behavior, which is crucial for various applications in material science and chemical engineering (M. J. Monte & D. Hillesheim, 2001).

Crystallography and Molecular Modeling

Crystal Structure Prediction of a Co-Crystal Using a Supramolecular Synthon Approach 2-Amino-5-methylbenzoic acid is used in crystal structure prediction studies, aiding in the understanding of molecular interactions and the design of new materials with desired properties. This particular study highlights its role in the co-crystal formation, an important aspect of crystal engineering (Tejender S. Thakur & G. Desiraju, 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye irritation. It may also cause specific target organ toxicity, with the respiratory system being a target organ .

properties

IUPAC Name

2-amino-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUUUJWWOARGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183629
Record name 2-Amino-5-methylbenzoic acid
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylbenzoic acid

CAS RN

2941-78-8
Record name 2-Amino-5-methylbenzoic acid
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Record name 2-Amino-5-methylbenzoic acid
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Record name 2-Amino-5-methylbenzoic acid
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Record name 2-Amino-5-methylbenzoic acid
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Record name 6-amino-m-toluic acid
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Record name 2-AMINO-5-METHYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

To a solution of 5-methyl-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol was added 10% Pd/C (1 g). The mixture was stirred overnight at room temperature under hydrogen atmosphere. The solution was filtered through celite and evaporated under reduced pressure to yield 16 g (96%) of white solids. M.P. 162° C. 1H NR (DMSO-d6): δ 2.13 (s, 3H), 6.65 (d, J=8.6 Hz, 1H), 7.06 (dd, J=8.6, 1.8 Hz, 1H), 7.48 (d, J=1.1, 1H). EIMS m/z 174 (M+1), 152 (M+23).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
N KUŞ, S ILICAN - Theory and Research in Science and Mathematics - gecekitapligi.com
… In this study, structure and conformers of 2-amino-5-methylbenzoic acid (AMBA) were investigated with computationally using DFT, time dependent DFT (TD-DFT), natural bond orbital (…
Number of citations: 2 www.gecekitapligi.com
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 2001 - Elsevier
… vapour pressures at different temperatures of the following substituted benzoic acids: 2-amino-3methylbenzoic acid at T between 343.16 K and 357.17 K; 2-amino-5-methylbenzoic acid …
Number of citations: 17 www.sciencedirect.com
KUŞ Nihal - Theory and Research in Science and Mathematics - gecekitapligi.com
… In this study, structure and conformers of 2-amino-5-methylbenzoic acid (AMBA) were investigated with computationally using DFT, time dependent DFT (TD-DFT), natural bond orbital (…
Number of citations: 6 www.gecekitapligi.com
MJS Monte, ARRP Almeida… - Journal of Chemical & …, 2010 - ACS Publications
The Knudsen mass-loss effusion technique was used to measure the vapor pressures at different temperatures of the following aminomethoxybenzoic acids: 2-amino-3-methoxybenzoic …
Number of citations: 57 pubs.acs.org
DJ Harvey - Journal of mass spectrometry, 2005 - Wiley Online Library
… Derivatives were also prepared from 2-amino-4,5-dimethoxybenzoic acid, 2-amino-5-methylbenzoic acid and 2-aminobenzamide in a similar manner. …
PD Kennewell, RM Scrowston… - Journal of chemical …, 1986 - pascal-francis.inist.fr
Investigations into a by-product from the reaction of 2-amino-5-methylbenzoic acid with ammonium thiocyanate … Investigations into a by-product from the reaction of 2-amino-5-methylbenzoic …
Number of citations: 4 pascal-francis.inist.fr
EJ Franklin, CO Knowles - Journal of economic entomology, 1984 - academic.oup.com
… The 2-amino-5-methylbenzoic acid (VII) apparently was formed by oxidation at the 2-methyl … acid, and 2-amino-5methylbenzoic acid. Whether this actually represents a qualitative …
Number of citations: 7 academic.oup.com
CO Knowles, AK Gayen - Journal of Economic Entomology, 1983 - academic.oup.com
… 2,4-dimethylaniline, other metabolites common to both formamidines included 4-formamino-3-methylbenzoic acid, 4-amino-3-methylbenzoic acid, and 2-amino-5-methylbenzoic acid. …
Number of citations: 13 academic.oup.com
SL Cao, YW Guo, XB Wang, M Zhang… - … der Pharmazie: An …, 2009 - Wiley Online Library
… A new series of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones were synthesized via a five-steps procedure starting from 2-amino-5-methylbenzoic acid. …
Number of citations: 21 onlinelibrary.wiley.com
SP Acharya, JB Hynes - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
… (1.06 moles) of 2-amino-5methylbenzoic acid and the mixture was heated at reflux for 18 hours. An almost clear solution resulted. Additional hydrogen chloride gas was added and the …
Number of citations: 52 onlinelibrary.wiley.com

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